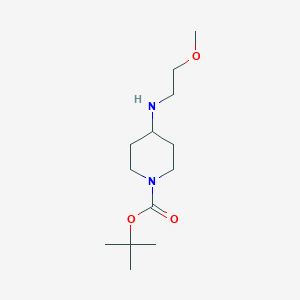

1-Boc-4-(2-Methoxyethylamino)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)14-7-10-17-4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQHOQBFYIPISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656255 | |

| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710972-40-0 | |

| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-Boc-4-(2-methoxyethylamino)piperidine, a versatile heterocyclic building block pivotal in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, a robust synthetic pathway, detailed characterization, and its strategic importance in the design of novel therapeutics.

Introduction: The Strategic Value of the 4-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3]

The compound this compound, also known as tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate, combines three key structural features that underpin its utility:

-

The Piperidine Core: Provides a robust, three-dimensional framework.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that prevents the piperidine nitrogen from engaging in unwanted side reactions. Its presence is essential for controlled, regioselective functionalization of the molecule and can be cleanly removed under acidic conditions to allow for further modification at the 1-position.

-

The 4-(2-Methoxyethylamino) Substituent: This side chain introduces a secondary amine, a hydrogen bond donor and acceptor, and a flexible ether linkage. These features can be crucial for establishing key binding interactions with a protein target, improving pharmacokinetic properties such as solubility, and fine-tuning the overall polarity of a drug candidate.

This guide will elucidate the synthesis and properties of this valuable intermediate, providing the technical foundation necessary for its effective application in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, purification, and formulation studies.

| Property | Value | Source |

| CAS Number | 710972-40-0 | [4] |

| Molecular Formula | C₁₃H₂₆N₂O₃ | [4] |

| Molecular Weight | 258.36 g/mol | [4] |

| IUPAC Name | tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate | [4] |

| Density | 1.03 g/cm³ | [4] |

| Boiling Point | 337.6 °C at 760 mmHg | [4] |

| Flash Point | 158 °C | [4] |

| Refractive Index | 1.484 | [4] |

Synthesis via Reductive Amination: A Self-Validating Protocol

The most logical and widely employed method for synthesizing 4-aminopiperidine derivatives is through the reductive amination of a 4-piperidone precursor. This one-pot reaction is highly efficient and offers excellent control over the final product. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.

The synthesis of this compound proceeds via the reaction of N-Boc-4-piperidone (1) with 2-methoxyethylamine (2) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-based reducing agent to yield the target compound (3) .

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is based on well-established procedures for the reductive amination of N-Boc-4-piperidone, ensuring high trustworthiness and reproducibility. A particularly relevant analogue is the synthesis of tert-butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate, which follows a similar pathway.

Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

2-Methoxyethylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) (to make a 0.2 M solution)

-

Acetic Acid (catalytic amount, ~0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Imine Formation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE). Add 2-methoxyethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the reaction mixture at room temperature for 1-2 hours. The acid catalyzes the formation of the key iminium ion intermediate.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it will not reduce the ketone starting material but readily reduces the iminium ion.[1] Allow the reaction to stir at room temperature for 12-18 hours.

-

Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, the crude oil can be purified by flash column chromatography on silica gel to afford the final product, this compound, as a pure oil or solid.

Structural Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be reliably predicted based on its constituent functional groups and extensive data from analogous structures.

Caption: Key analytical techniques for structural validation.

Predicted Spectroscopic Signatures:

-

¹H NMR (Proton NMR):

-

Boc Group: A characteristic sharp singlet integrating to 9 protons will appear around δ 1.45 ppm.

-

Piperidine Ring Protons: A series of multiplets will be observed between δ 1.2-1.9 ppm (axial protons) and δ 2.7-4.2 ppm (equatorial and alpha-to-nitrogen protons).

-

Methoxyethyl Group: A singlet for the methoxy (-OCH₃) protons will appear around δ 3.35 ppm. The two methylene groups (-CH₂CH₂-) will present as triplets or complex multiplets between δ 2.7-3.6 ppm.

-

N-H Proton: A broad singlet, typically around δ 1.5-3.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Boc Group: The quaternary carbon of the t-butyl group will appear around δ 28.4 ppm, and the carbonyl carbon (-C=O) will be found near δ 154.8 ppm. The C(CH₃)₃ carbon will be near δ 79.5 ppm.

-

Piperidine Ring Carbons: Signals for the piperidine carbons will appear in the range of δ 30-55 ppm.

-

Methoxyethyl Group: The methoxy carbon (-OCH₃) will be around δ 59.0 ppm, and the two methylene carbons will appear in the δ 50-72 ppm range.

-

-

Mass Spectrometry (MS):

-

Using electrospray ionization in positive mode (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 259.37. Another common adduct could be the sodium adduct [M+Na]⁺ at m/z 281.35.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, single peak around 3300-3400 cm⁻¹.

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region.

-

Boc Carbonyl Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹. This is a key diagnostic peak.

-

C-O Stretch: A strong band in the 1100-1170 cm⁻¹ region, corresponding to the ether and carbamate C-O bonds.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for creating more complex molecules with therapeutic potential. The Boc-protected nitrogen at position 1 allows for the selective modification of the secondary amine at position 4, while the Boc group can be removed later to functionalize the piperidine nitrogen. This orthogonal protection strategy is a cornerstone of modern synthetic chemistry.

Derivatives of the 4-aminopiperidine scaffold are integral to a wide range of therapeutic classes:

-

Kinase Inhibitors: The piperidine scaffold can serve as a solvent-exposed moiety to improve solubility and pharmacokinetic properties of small molecule kinase inhibitors used in oncology.

-

GPCR Modulators: Many agonists and antagonists for GPCRs, including opioid, dopamine, and serotonin receptors, incorporate a 4-aminopiperidine core to achieve the necessary orientation for receptor binding. The analgesic properties of many piperidine derivatives are well-documented.[5]

-

Antiviral and Antibacterial Agents: The scaffold is used to build molecules that can disrupt viral replication or bacterial cell wall synthesis.

-

CNS-Active Agents: The physicochemical properties of the piperidine ring often allow molecules to cross the blood-brain barrier, making this scaffold a common feature in drugs targeting the central nervous system.[2][3]

The 2-methoxyethylamino side chain specifically offers a unique combination of polarity and flexibility, allowing medicinal chemists to probe interactions within a binding pocket that may not be accessible with simpler alkyl or aryl substituents. It can act as a hydrogen bond acceptor (ether oxygen) and donor/acceptor (secondary amine), providing multiple points for target engagement.

Conclusion

This compound is a high-value chemical intermediate whose structure is strategically designed for utility in drug discovery. The robust and reliable synthesis via reductive amination makes it readily accessible for research. Its orthogonal protection scheme, combined with the versatile functionality of the 4-position side chain, provides medicinal chemists with a powerful tool for constructing novel and complex molecular architectures. A thorough understanding of its synthesis, characterization, and the strategic rationale for its use is essential for any scientist working at the forefront of pharmaceutical development.

References

- BenchChem. (2025). Yield comparison of reductive amination with different protected 4-piperidones.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

-

Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

-

Naeem, S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Retrieved from [Link]

- Sokov, V. N. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Retrieved from a website (source URL not fully provided in search results).

-

Chemdad. (n.d.). 4-(2-methoxyethylamino)piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

- Google Patents. (n.d.). Process of making fentanyl intermediates.

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. CAS#:1799938-32-1 | Tert-butyl 4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-methylamino]piperidine-1-carboxylate | Chemsrc [chemsrc.com]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine (CAS No. 710972-40-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone in modern drug discovery, recognized for its prevalence in a wide array of FDA-approved pharmaceuticals and biologically active natural products. Its saturated, six-membered heterocyclic structure provides a rigid scaffold that can be strategically functionalized to orient substituents in three-dimensional space, enabling precise interactions with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the utility of these scaffolds by allowing for controlled, stepwise synthetic transformations.

This technical guide focuses on a particularly valuable derivative, 1-Boc-4-(2-Methoxyethylamino)piperidine (tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate), with the Chemical Abstracts Service (CAS) number 710972-40-0 .[1] This building block is of significant interest to medicinal chemists due to its bifunctional nature, incorporating a protected secondary amine on the piperidine ring and a methoxyethyl side chain. These features offer multiple points for diversification, making it a key intermediate in the synthesis of complex molecular architectures for various therapeutic targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 710972-40-0 | [1] |

| Molecular Formula | C13H26N2O3 | [1] |

| Molecular Weight | 258.36 g/mol | [1] |

| Boiling Point | 337.6 °C at 760 mmHg | [1] |

| Density | 1.03 g/cm³ | [1] |

| Refractive Index | 1.484 | [1] |

| Flash Point | 158 °C | [1] |

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the Boc group around δ 1.4-1.5 ppm. The protons on the piperidine ring would appear as multiplets between δ 1.2 and 4.1 ppm. The methoxy group protons would present as a singlet around δ 3.3 ppm, and the methylene protons of the methoxyethyl group would likely appear as triplets.

-

¹³C NMR: The carbonyl carbon of the Boc group is expected to resonate around δ 155 ppm, and the quaternary carbon of the Boc group around δ 80 ppm. The carbons of the piperidine ring would appear in the δ 30-50 ppm range, while the methoxy carbon would be observed around δ 59 ppm.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band from the Boc group is anticipated around 1700 cm⁻¹. C-N and C-O stretching bands would also be prominent features.

-

Mass Spectrometry: The nominal mass would be 258, and key fragmentation patterns would likely involve the loss of the Boc group or cleavage of the methoxyethyl side chain.

Synthesis Protocol: Reductive Amination

The most logical and widely employed method for the synthesis of this compound is the reductive amination of 1-Boc-4-piperidone with 2-methoxyethylamine.[2] This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the target secondary amine.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is a mild and selective reagent that readily reduces the protonated imine intermediate much faster than it reduces the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct (1-Boc-4-hydroxypiperidine). Its solubility in common organic solvents like dichloromethane (DCM) or dichloroethane (DCE) makes it ideal for this reaction.

-

Reaction Solvent: Anhydrous chlorinated solvents such as DCM or DCE are typically used as they are inert under the reaction conditions and effectively solubilize the reactants.

-

Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate, which is more susceptible to reduction.

-

Work-up Procedure: A basic aqueous work-up using a solution of sodium bicarbonate is crucial to quench any remaining acid and unreacted reducing agent. This ensures that the final product, a basic amine, is in its free base form for efficient extraction into an organic solvent.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous dichloromethane (DCM), add 2-methoxyethylamine (1.1-1.5 equivalents).

-

Imine Formation: If desired, add a catalytic amount of glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to promote the formation of the imine/enamine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic utility of this compound in generating diverse compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound was not identified, safety guidelines for structurally similar Boc-protected amino-piperidines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [3]* Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. [3]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [3]* In Case of Exposure:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via reductive amination is a reliable and scalable method. The presence of a protected piperidine nitrogen and a functionalizable side chain offers chemists multiple avenues for creating diverse and complex molecules with the potential for a wide range of biological activities. A clear understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the pursuit of novel therapeutics.

References

Sources

A Comprehensive Technical Guide to tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While direct extensive literature on this specific molecule is limited, this document compiles essential information based on the well-established chemistry of its structural analogs and foundational synthetic methodologies.

Introduction and Scientific Context

tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate belongs to the class of N-Boc protected piperidine derivatives. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds due to its favorable physicochemical properties and its ability to serve as a versatile template for introducing diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective reactions at other positions of the molecule.

The presence of a 2-methoxyethylamino side chain at the 4-position introduces a flexible, polar, and hydrogen-bond-accepting/-donating group. This feature is of particular interest in drug design for modulating properties such as solubility, cell permeability, and target engagement. This guide will delve into the core properties, synthesis, and potential applications of this compound, providing a solid foundation for its utilization in research and development.

Physicochemical Properties

The precise experimental data for tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is not widely published. However, its properties can be reliably estimated based on data from closely related analogs and computational models.

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₁₃H₂₆N₂O₃ | Calculated |

| Molecular Weight | 258.36 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or a low melting solid | Analogy to similar compounds |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | General properties of N-Boc piperidines |

| CAS Number | Not definitively assigned in major databases. | Literature and database review |

Note: The values presented are estimations and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The most logical and widely adopted synthetic route to tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 2-methoxyethylamine. This robust and high-yielding reaction is a cornerstone of amine synthesis in medicinal chemistry.

Synthetic Workflow

The synthesis proceeds in two key stages within a one-pot reaction: the formation of an imine or enamine intermediate, followed by its in-situ reduction to the desired secondary amine.

Caption: Synthetic workflow for tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidone.[1]

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

-

2-Methoxyethylamine (1.1-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

-

Dichloromethane (DCM) or Methanol (anhydrous)

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-oxopiperidine-1-carboxylate and anhydrous dichloromethane or methanol.

-

Add 2-methoxyethylamine to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride portion-wise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate.

Causality behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions, and it does not reduce the starting ketone as readily as stronger reducing agents.

-

Solvent: Dichloromethane and methanol are excellent solvents for this reaction as they dissolve the reactants and do not interfere with the reaction mechanism. Anhydrous conditions are preferred to prevent hydrolysis of the imine intermediate and the reducing agent.

-

pH Control: The optional addition of acetic acid can catalyze the formation of the imine. The final workup with a mild base (sodium bicarbonate) neutralizes any remaining acid and quenches the excess reducing agent.

Applications in Drug Discovery and Development

N-Boc-protected piperidines are invaluable building blocks in the synthesis of complex molecular architectures for drug discovery. The title compound serves as a versatile intermediate for introducing a substituted piperidine ring into a target molecule.

-

Scaffold for Lead Optimization: The 2-methoxyethylamino moiety can be further functionalized, or the Boc-protecting group can be removed to reveal the secondary amine of the piperidine ring, which can then be coupled with other fragments. This allows for the systematic exploration of the chemical space around the piperidine core to optimize binding affinity, selectivity, and pharmacokinetic properties of a lead compound.

-

Kinase Inhibitors: Many kinase inhibitors incorporate substituted piperidine rings to interact with the ATP-binding site or allosteric pockets of the enzyme. For instance, the synthesis of Vandetanib, a tyrosine kinase inhibitor, involves a substituted piperidine intermediate.[2][3]

-

GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets, and many GPCR ligands feature a piperidine scaffold to interact with the transmembrane domains of the receptor.

-

CNS-Active Agents: The piperidine ring is a common feature in centrally active agents. The physicochemical properties of the 4-substituent can be tuned to modulate blood-brain barrier penetration.

Safety and Handling

Based on the safety data of structurally similar compounds, such as other tert-butyl piperidine-1-carboxylate derivatives, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.

Conclusion

tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its straightforward synthesis via reductive amination and the versatility of its functional groups make it an attractive building block for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. labsolu.ca [labsolu.ca]

- 4. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 56924491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine: Properties, Synthesis, and Applications

Executive Summary: This guide provides an in-depth analysis of 1-Boc-4-(2-methoxyethylamino)piperidine, a key heterocyclic intermediate in modern medicinal chemistry. With a molecular weight of 258.36 g/mol , this compound integrates the structurally significant piperidine scaffold with a versatile N-Boc protecting group and a functionalized side chain, making it a valuable building block in the synthesis of complex pharmaceutical agents. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway, detail its expected spectroscopic signature, and discuss its strategic importance in drug discovery for researchers and development professionals.

Molecular Identity and Physicochemical Properties

The precise characterization of a synthetic intermediate is foundational to its effective use in drug development. This section outlines the core identifiers and empirical data for this compound.

Nomenclature and Identifiers

-

Systematic IUPAC Name: tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate

-

Common Synonyms: 4-(2-METHOXYETHYLAMINO)PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[1]

Molecular Structure and Weight

The structure features a piperidine ring, a common motif in pharmaceuticals, with two critical modifications.[3] The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability during synthetic manipulations and allows for controlled deprotection.[4] The substituent at the C4-position is a 2-methoxyethylamino group, which introduces polarity and a site for further functionalization.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis.

Physicochemical Data

The following table summarizes key physicochemical properties, which are essential for predicting solubility, designing reaction conditions, and developing purification methods.

| Property | Value | Source |

| Molecular Weight | 258.36 g/mol | [1] |

| Molecular Formula | C13H26N2O3 | [1][2] |

| Density | 1.03 g/cm³ | [2] |

| Boiling Point | 337.6 °C at 760 mmHg | [2] |

| Flash Point | 158 °C | [2] |

| Refractive Index | 1.484 | [2] |

| Polar Surface Area (PSA) | 50.80 Ų | [2] |

| LogP (XLogP3) | 1.95 | [2] |

Synthesis and Purification

A reliable and scalable synthetic route is paramount for the utility of any chemical building block. The most logical and widely adopted method for synthesizing N-alkylated piperidines of this nature is through reductive amination.

Synthetic Strategy: Reductive Amination

This strategy involves the reaction of a ketone (tert-butyl 4-oxopiperidine-1-carboxylate) with a primary amine (2-methoxyethylamine). The reaction proceeds via the in-situ formation of a Schiff base or iminium ion intermediate, which is then reduced by a mild and selective reducing agent, typically sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the target secondary amine. This one-pot procedure is highly efficient and avoids the isolation of the unstable imine intermediate, leading to high yields and purity.

Detailed Experimental Protocol

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

-

2-Methoxyethylamine (1.1 eq)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic, ~0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Amine Addition: Add 2-methoxyethylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Causality Note: Portion-wise addition helps control any exotherm and gas evolution. The reaction is typically stirred at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine. Trustworthiness Note: This washing sequence removes water-soluble impurities and residual salts, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane or an ethyl acetate/hexanes gradient) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesis.

Spectroscopic Characterization

While specific spectral data for this exact compound is not publicly available, a robust prediction of its characteristic spectroscopic signatures can be made based on its functional groups and data from closely related Boc-protected piperidine derivatives.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl (Boc) group around δ 1.4-1.5 ppm.[4] The protons of the piperidine ring will appear as complex multiplets between δ 1.6-3.5 ppm. The methoxy group (-OCH₃) will present as a singlet around δ 3.3 ppm, while the methylene protons (-CH₂-) of the ethyl group will appear as triplets. The N-H proton will likely be a broad singlet.

-

¹³C NMR: The carbon spectrum will feature distinct signals for the Boc group's carbonyl carbon (~155 ppm) and quaternary carbon (~80 ppm). The carbons of the piperidine ring and the methoxyethyl side chain will resonate in the aliphatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching absorption from the Boc group near 1700 cm⁻¹.[4] A moderate N-H stretch will be visible around 3300-3400 cm⁻¹, and C-O stretches from the ether and carbamate will appear in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 259.37.

Role in Drug Discovery and Medicinal Chemistry

The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[3] Its saturated, six-membered ring provides a rigid, three-dimensional framework that can precisely orient substituents for optimal interaction with biological targets like receptors and enzymes. This structural pre-organization minimizes the entropic penalty upon binding, often leading to enhanced potency.

A Versatile Synthetic Intermediate

This compound is not an active pharmaceutical ingredient itself but rather a versatile building block for constructing more complex drug candidates.

-

Boc Protection: The Boc group serves as a reliable protecting group for the piperidine nitrogen, rendering it unreactive during modifications at the C4-position. It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the secondary amine, which can then participate in further reactions such as acylation, alkylation, or sulfonylation.[4]

-

Functional Handles: The compound offers two key points for diversification: the secondary amine of the side chain and the piperidine nitrogen after Boc deprotection. This dual functionality makes it an exceptionally useful intermediate.[3]

-

Side Chain Influence: The 2-methoxyethylamino side chain imparts specific properties. The ether oxygen can act as a hydrogen bond acceptor, and the overall group increases polarity compared to a simple alkyl chain, which can be tuned to optimize pharmacokinetic properties like solubility and cell permeability.

Derivatives of Boc-protected piperidines are crucial intermediates in the synthesis of a wide range of therapeutics, including analgesics, anti-inflammatory agents, compounds for neurological disorders, and kinase inhibitors.[3][6]

Logical Role in Synthesis Diagram

Caption: Role as a key intermediate in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar Boc-protected amine derivatives should be followed.

-

General Precautions: Handle in a well-ventilated place, preferably within a chemical fume hood.[7][8] Avoid formation and inhalation of dust, mists, or vapors.[7][9] Avoid contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and safety glasses or goggles.[8][10]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move the victim to fresh air.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The compound is expected to be stable under recommended storage conditions.[9]

Conclusion

This compound, with a molecular weight of 258.36 g/mol , is a strategically designed chemical intermediate of significant value to the drug discovery community. Its combination of a rigid piperidine core, a labile Boc protecting group, and a functionalized side chain provides a versatile platform for the synthesis of novel and complex bioactive molecules. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

SAFETY DATA SHEET - 4-(Boc-amino)piperidine. Alfa Aesar. [Link]

-

1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572. PubChem - NIH. [Link]

-

Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]

-

4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem - NIH. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma's Almanac. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central - NIH. [Link]

-

1-Boc-4-AP. Wikipedia. [Link]

-

1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817. PubChem - NIH. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine (203662-88-8) for sale [vulcanchem.com]

- 5. 1-Boc-piperidine(75844-69-8) 1H NMR [m.chemicalbook.com]

- 6. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 1-Boc-4-(2-Methoxyethylamino)piperidine: A Versatile Building Block in Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-Boc-4-(2-methoxyethylamino)piperidine, focusing on its role, not as a pharmacologically active agent, but as a crucial and versatile intermediate in the synthesis of complex, biologically active molecules. As this compound is a synthetic building block, this document will elucidate its "mechanism of action" within the context of chemical synthesis, detailing its reactivity, the strategic importance of its functional groups, and its documented applications in the development of therapeutic candidates.

Part 1: Core Compound Profile and Physicochemical Characteristics

This compound is a heterocyclic compound featuring a piperidine core. Its structure is defined by three key components that dictate its synthetic utility:

-

The Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. This scaffold is a common "privileged structure" in medicinal chemistry, frequently found in approved drugs due to its favorable pharmacokinetic properties.

-

The Boc Protecting Group: The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is fundamental to its utility, allowing for selective reactions at other points in the molecule before its removal reveals the piperidine nitrogen for further functionalization.[1][2]

-

The 4-(2-Methoxyethylamino) Substituent: This side chain, attached at the 4-position of the piperidine ring, provides a secondary amine nucleophile and introduces physicochemical properties (like polarity and hydrogen bonding capability) that can be desirable in a final drug candidate.

The interplay of these three components makes the compound a valuable starting material for creating diverse chemical libraries and targeted therapeutic agents.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 710972-40-0 |

| Molecular Formula | C₁₃H₂₆N₂O₃ |

| Molecular Weight | 258.36 g/mol |

| Appearance | Varies (Typically an oil or low-melting solid) |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethylformamide (DMF) |

Note: Physical properties can vary slightly between suppliers.

Part 2: The "Mechanism of Action" in Chemical Synthesis

The "mechanism of action" for a synthetic intermediate refers to its predictable reactivity and the strategic role it plays in a multi-step synthesis. The utility of this compound is centered on the sequential and controlled reaction of its distinct functional groups.

Pillar 1: The Role of the Boc Group - A Gateway to Reactivity

The Boc group's primary function is to render the piperidine nitrogen unreactive under basic or nucleophilic conditions.[1] This allows the secondary amine on the side chain to be the primary site for chemical modification without interference.

The "action" of the Boc group is its selective removal (deprotection) under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[1] This unmasks the piperidine nitrogen, making it available for a wide range of subsequent reactions, such as:

-

Reductive amination

-

Amide bond formation

-

N-alkylation

This controlled, two-stage reactivity is the cornerstone of its value as a building block.

Pillar 2: The Nucleophilic Secondary Amine

The exposed secondary amine of the 2-methoxyethylamino side chain is a potent nucleophile. This allows it to readily participate in reactions to build out the molecular structure. Common transformations include:

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides or other electrophiles to form tertiary amines.

The choice of reaction at this site is a key step in defining the ultimate biological target of the final synthesized molecule.

Visualization of Synthetic Utility

The following diagram illustrates the core synthetic logic: the initial reaction at the secondary amine followed by deprotection and subsequent reaction at the piperidine nitrogen.

Caption: General synthetic workflow using the title compound.

Part 3: Applications in Drug Discovery - Case Studies

The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. This intermediate and its close analogs are instrumental in the synthesis of compounds targeting a range of diseases.

Case Study: Synthesis of Neurokinin Receptor Antagonists

The piperidine scaffold is a key feature in many neurokinin (NK) receptor antagonists, which are investigated for applications in pain, inflammation, and mood disorders.[5][6] Synthetic routes often involve using a protected piperidine intermediate, like this compound, to construct complex molecules that fit into the receptor's binding pocket.[5] In these syntheses, the piperidine core serves as a rigid scaffold to correctly orient other pharmacophoric groups, such as aromatic rings and hydrogen bond donors/acceptors, for optimal receptor interaction.[5][6] The final compounds act by competitively blocking the binding of endogenous tachykinin peptides (like Substance P) to NK receptors, thereby modulating downstream signaling pathways involved in neurotransmission.[6]

Case Study: Synthesis of Fevipiprant (DP2 Receptor Antagonist)

While not a direct use of the title compound, the synthesis of Fevipiprant, a DP2 (CRTh2) receptor antagonist developed for asthma, showcases the critical role of similar piperidine-containing intermediates.[7][8] The mechanism of action for Fevipiprant is to block the prostaglandin D2 (PGD2) receptor on inflammatory cells like eosinophils and Th2 lymphocytes.[9] This inhibition prevents the recruitment and activation of these cells in the airways, reducing the eosinophilic inflammation that is a hallmark of severe asthma.[9] The development of Fevipiprant was ultimately discontinued after Phase III trials failed to show sufficient efficacy, but the synthetic strategies employed highlight the importance of piperidine building blocks in constructing selective receptor antagonists.[10]

Part 4: Experimental Protocols

To ensure scientific integrity, the following are representative, field-proven protocols for the key transformations involving this intermediate.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to liberate the piperidine nitrogen.

Objective: To generate 4-(2-methoxyethylamino)piperidine for subsequent reaction.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

-

Trifluoroacetic acid (TFA) (4.0-5.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA dropwise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

-

Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases (pH > 8). Self-Validation: The cessation of gas evolution and a basic pH confirm complete neutralization.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, which can often be used in the next step without further purification.

Protocol 2: Reductive Amination using the Deprotected Piperidine

This protocol describes the coupling of the newly exposed piperidine nitrogen with an aldehyde or ketone.

Objective: To form a new carbon-nitrogen bond at the piperidine nitrogen.

Materials:

-

Deprotected 4-(2-methoxyethylamino)piperidine (from Protocol 1) (1.0 eq)

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve the deprotected piperidine and the desired aldehyde/ketone in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. Causality Note: This pre-stirring step is essential for the equilibrium to favor the iminium species before the reducing agent is added.

-

Add sodium triacetoxyborohydride in one portion. Expertise Insight: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde/ketone.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the reaction is complete.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperidine derivative.

Visualization of Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

References

-

Title: Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Process For The Preparation Of Fevipiprant Source: Quick Company (Patent Information) URL: [Link]

-

Title: Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl) -4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities Source: PubMed, Chemical & Pharmaceutical Bulletin URL: [Link]

-

Title: 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Understanding Fevipiprant: A Breakthrough in Asthma and Hair Loss Treatment Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Novartis ends development of fevipiprant in asthma after further late-stage study failures Source: FirstWord Pharma URL: [Link]

- Title: Method for synthesizing 1-boc-4-aminopiperidine Source: Google Patents URL

-

Title: 4-(2-Aminoethyl)-1-Boc-piperidine Source: LookChem URL: [Link]

Sources

- 1. 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine (203662-88-8) for sale [vulcanchem.com]

- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Process For The Preparation Of Fevipiprant" [quickcompany.in]

- 9. nbinno.com [nbinno.com]

- 10. firstwordpharma.com [firstwordpharma.com]

Mastering Piperidine Synthesis: The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of countless blockbuster drugs.[1][2] Its synthesis, however, presents a significant challenge: the nucleophilic and basic secondary amine can interfere with desired chemical transformations on other parts of the molecule. This guide provides a comprehensive exploration of the tert-butoxycarbonyl (Boc) group, one of the most robust and versatile tools for the temporary protection of the piperidine nitrogen. We will delve into the mechanistic underpinnings of Boc protection and deprotection, provide field-tested experimental protocols, and discuss the strategic rationale behind its application in complex, multi-step syntheses, particularly in the context of active pharmaceutical ingredient (API) development.

The Strategic Imperative for Amine Protection in Piperidine Synthesis

The piperidine motif is a cornerstone of pharmaceutical design, prized for its ability to confer favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[1][3] However, the very reactivity that makes the piperidine nitrogen a valuable pharmacophoric feature also complicates synthesis. Unprotected, this secondary amine can act as a nucleophile or base, leading to a cascade of undesired side reactions, reducing yields, and complicating purification.

The strategic solution is the use of a protecting group—a molecular "mask" that temporarily deactivates the amine. An ideal protecting group must satisfy several criteria:

-

Ease of Installation: It should be introduced efficiently and in high yield under mild conditions.

-

Stability: It must be inert to a wide range of reaction conditions planned for other parts of the molecule.

-

Ease of Removal: It must be cleaved cleanly and selectively under conditions that do not compromise the newly synthesized molecule.

The tert-butoxycarbonyl (Boc) group excels in all these areas, making it a workhorse in both academic and industrial laboratories for piperidine synthesis.[4][5]

The Boc Group: Properties and Advantages

The Boc group protects the piperidine nitrogen as a carbamate, a less nucleophilic and less basic functional group.[6] This transformation is pivotal, as it allows chemists to perform a wide array of reactions—such as esterifications, amide couplings, or metal-catalyzed cross-couplings—on other parts of the piperidine scaffold without interference from the ring nitrogen.[1][3]

The primary advantages of using the Boc group in piperidine synthesis include:

-

Acid Lability: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]

-

Orthogonality: It is stable to basic, nucleophilic, and reductive conditions.[4][6] This stability makes it orthogonal to other common protecting groups like Fmoc (removed with base, such as piperidine) and Cbz (removed by catalytic hydrogenation), enabling complex, sequential synthetic strategies.[6][9]

-

Improved Solubility: The lipophilic nature of the Boc group often improves the solubility of intermediates in common organic solvents, facilitating reaction handling and purification.[10]

Mechanism and Experimental Protocols: Boc Protection

The most common method for introducing the Boc group is via reaction of the piperidine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[6][11]

Mechanism of Boc Protection

The reaction proceeds via a straightforward nucleophilic acyl substitution. The nucleophilic piperidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide and the tert-butoxide anion. The base present in the reaction then neutralizes the protonated carbamate to yield the final product.[9] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 6. One moment, please... [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. BOC Protection and Deprotection [bzchemicals.com]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle, is an undisputed titan in the world of medicinal chemistry. Its deceptively simple structure belies a sophisticated combination of physicochemical and stereochemical properties that have made it a "privileged scaffold"—a molecular framework that appears with remarkable frequency in biologically active compounds.[1][2][3] This guide provides a comprehensive exploration of the piperidine motif, delving into the fundamental principles that underpin its success, its manifestation in a diverse array of FDA-approved therapeutics, and the strategic considerations for its deployment in rational drug design. We will examine its structural dynamics, key roles in molecular recognition, and provide an overview of synthetic strategies, positioning this guide as an essential resource for professionals engaged in the pursuit of novel therapeutic agents.

The Piperidine Advantage: More Than Just a Ring

The prevalence of the piperidine scaffold, found in over 70 FDA-approved drugs, is not a matter of chance.[2][4][5] Its utility is rooted in a unique convergence of properties that medicinal chemists can strategically exploit.

Physicochemical & Structural Properties

The piperidine ring's power lies in its three-dimensional structure and the properties conferred by its nitrogen atom.

-

Defined Three-Dimensionality: Unlike flat aromatic rings, the piperidine scaffold predominantly adopts a stable chair conformation .[6] This provides a rigid, predictable three-dimensional framework, which is critical for orienting substituents into precise vectors in space to optimize interactions with complex biological targets like protein binding pockets.[1][3]

-

Tunable Basicity: The piperidine nitrogen is basic, with a pKa of its conjugate acid around 11.2.[1][7] At physiological pH, this nitrogen is protonated, forming a positively charged piperidinium ion. This positive charge is a powerful tool for forming strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a target protein, a common and potent binding mechanism.[8]

-

Modulation of Lipophilicity: The piperidine ring itself strikes a favorable balance between hydrophilicity and lipophilicity.[9] This balance is crucial for achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3] By adding substituents, chemists can fine-tune the overall lipophilicity (logP) of a molecule, enhancing its ability to cross cell membranes or, conversely, increasing its aqueous solubility.[1]

The interplay of these properties is fundamental to the scaffold's success, as illustrated in the conceptual diagram below.

Caption: Core properties of the piperidine scaffold and their impact on drug design.

A Scaffold for All Seasons: Therapeutic Versatility

The piperidine nucleus is a cornerstone in an astonishingly broad range of therapeutic areas.[4][7][10] This versatility demonstrates its ability to serve as a foundational structure for interacting with diverse biological targets. From the central nervous system to oncology, the piperidine ring is a recurring motif in blockbuster drugs.

| Drug Name | Brand Name(s) | Therapeutic Area | Role of the Piperidine Moiety |

| Methylphenidate | Ritalin, Concerta | CNS (ADHD) | Forms a key part of the pharmacophore interacting with dopamine and norepinephrine transporters.[11] |

| Donepezil | Aricept | CNS (Alzheimer's) | The piperidine nitrogen interacts with the catalytic anionic site of acetylcholinesterase.[12] |

| Fexofenadine | Allegra | Antihistamine | The piperidine provides a basic center and a scaffold to position the diphenylmethanol and carboxylate groups.[7] |

| Risperidone | Risperdal | Antipsychotic | The benzisoxazole-piperidine core is crucial for high affinity to dopamine D2 and serotonin 5-HT2A receptors.[11] |

| Haloperidol | Haldol | Antipsychotic | The piperidine ring is part of the butyrophenone pharmacophore, essential for D2 receptor antagonism. |

| Paroxetine | Paxil | Antidepressant (SSRI) | The chiral piperidine ring is critical for selective inhibition of the serotonin transporter.[11] |

| Raloxifene | Evista | Osteoporosis (SERM) | The piperidine ring positions the benzothiophene core correctly within the estrogen receptor.[11] |

Strategic Deployment in Medicinal Chemistry

The piperidine ring is not merely a passive spacer. It is an active and versatile tool that can be deployed in several distinct strategic roles.

The Basic Nitrogen as a Pharmacophoric Anchor

In many drugs, the protonated nitrogen of the piperidine ring is a primary pharmacophoric element. It acts as a bioisostere for a protonated primary or secondary amine, but with the advantage of being locked within a conformationally restricted ring system. This basic center is often responsible for the initial anchoring of the ligand to the receptor site, typically through a salt bridge with an acidic amino acid residue.[13][14] This high-energy interaction provides a significant portion of the binding affinity.

Caption: Piperidine's protonated nitrogen forming a key ionic bond in a receptor.

Conformational Restriction and Selectivity

Drug discovery is often a quest for selectivity—binding to the desired target while avoiding off-target interactions that cause side effects. By incorporating functionality into a piperidine ring, chemists can restrict the conformational freedom of a molecule.[15][16] An open-chain, flexible molecule might adopt numerous shapes, only one of which is active at the target. This flexibility comes at an entropic cost upon binding. A rigid piperidine-based analogue, however, is "pre-organized" in a conformation that is closer to the bioactive shape, leading to a lower entropic penalty and potentially higher affinity and selectivity.[15]

Introducing chiral centers onto the piperidine ring further refines this strategy, allowing for exquisite control over the spatial orientation of substituents and dramatically impacting biological activity and pharmacokinetic properties.[9][17]

Synthesis of the Piperidine Core: A Methodological Overview

The construction and functionalization of the piperidine scaffold are mature fields of organic chemistry, offering a wealth of reliable synthetic routes.[8][12] The choice of method depends on the desired substitution pattern and stereochemistry.

Key strategies include:

-

Hydrogenation of Pyridine Derivatives: This is one of the most common and direct methods, involving the reduction of a substituted pyridine precursor using catalysts like platinum, palladium, or rhodium.[12][18] This approach is often used in industrial-scale synthesis.

-

Cyclization Reactions: Building the ring from acyclic precursors via intramolecular reactions is a highly versatile strategy. Methods like reductive amination of 1,5-dicarbonyl compounds or intramolecular cyclization of amino-alkenes are frequently employed.[2]

-

Multi-Component Reactions (MCRs): Reactions like the Hantzsch or Ugi reactions can assemble complex piperidine structures in a single, efficient step from three or more starting materials.[2]

-

Direct C-H Functionalization: Modern methods allow for the direct attachment of substituents to the C-H bonds of a pre-existing piperidine ring, offering novel and efficient ways to create complex analogues.[19]

Example Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a representative workflow for the synthesis of a substituted piperidine via the hydrogenation of a pyridine precursor. This method is widely used due to its efficiency and scalability.

Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.

Materials:

-

4-phenylpyridine

-

Ethanol (anhydrous)

-

Platinum (IV) oxide (PtO₂, Adam's catalyst)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reactor Setup: A 250 mL Parr reactor vessel is charged with 4-phenylpyridine (5.0 g, 32.2 mmol) and anhydrous ethanol (100 mL).

-

Catalyst Addition: Platinum (IV) oxide (250 mg, 5 mol%) is carefully added to the solution. Causality Note: PtO₂ is a pre-catalyst that is reduced in-situ to highly active platinum black, which provides the catalytic surface for hydrogenation.

-

Sealing and Inerting: The reactor is sealed and the headspace is purged three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere and prepare for the reaction.

-

Pressurization and Reaction: The reactor is pressurized with hydrogen gas to 50 psi. The mixture is then stirred vigorously at room temperature. Self-Validation: The reaction progress can be monitored by observing the cessation of hydrogen uptake on the pressure gauge, indicating the reaction is complete.

-

Work-up: Upon completion (typically 12-24 hours), the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst. The Celite pad is washed with a small amount of ethanol.

-

Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of high purity after filtration.

Workflow Diagram:

Caption: Workflow for the synthesis of 4-phenylpiperidine via catalytic hydrogenation.

Conclusion and Future Outlook

The piperidine scaffold is a testament to the power of a well-positioned heterocycle. Its unique combination of a defined 3D structure, a basic nitrogen for strong target anchoring, and tunable physicochemical properties has cemented its status as a truly privileged structure in drug discovery.[1][3] Its widespread success across numerous therapeutic areas is a direct result of these inherent advantages.[4][10]

As our understanding of complex biological systems deepens and synthetic methodologies become more sophisticated, the role of the piperidine scaffold is set to expand. The development of novel C-H functionalization techniques and stereoselective syntheses will continue to unlock new chemical space, allowing for the creation of even more complex and precisely tailored drug candidates.[18][19] For the foreseeable future, the humble piperidine ring will undoubtedly remain a vital and indispensable tool in the medicinal chemist's arsenal, continuing to form the core of new medicines that improve human health.

References

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). Available at: [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Kraj, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia. Available at: [Link]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. Available at: [Link]

-

Samykutty, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(19), 6480. Available at: [Link]

-

Purington, L. C., et al. (2012). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 55(21), 9140-9150. Available at: [Link]

-

Opatz, T., & Liu, G.-Q. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 125, 107-234. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Basile, L., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(15), 4447. Available at: [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Available at: [Link]

-

Lee, C.-H. A., & Lee, C.-S. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2913-2917. Available at: [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1-e18. Available at: [Link]

-

ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. Available at: [Link]

-

Pharmaceutical Technology. (2021). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. Available at: [Link]

-

Sharma, H., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37829-37860. Available at: [Link]

-

Parr, B. T., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4240. Available at: [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(16), 1726-1740. Available at: [Link]

-

Pugliese, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7933-7939. Available at: [Link]

-

D'Alonzo, D., et al. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 27(19), 6520. Available at: [Link]

-